molecular formula C3H4BNO3 B1393564 Isoxazole-4-boronic acid CAS No. 1008139-25-0

Isoxazole-4-boronic acid

Cat. No.: B1393564
CAS No.: 1008139-25-0
M. Wt: 112.88 g/mol
InChI Key: HANPIZQMFCWPKY-UHFFFAOYSA-N
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Description

Isoxazole-4-boronic acid is a chemical compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly notable for its isoxazole ring, a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound is widely used in organic synthesis and medicinal chemistry due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazole-4-boronic acid can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require catalysts such as copper (I) or ruthenium (II) to proceed efficiently .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. The use of metal-free synthetic routes has gained popularity due to their eco-friendly nature and cost-effectiveness . These methods minimize the generation of waste and reduce the need for expensive and toxic metal catalysts.

Chemical Reactions Analysis

Types of Reactions: Isoxazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized isoxazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Isoxazole-4-boronic acid can be compared with other boronic acids and isoxazole derivatives:

Properties

IUPAC Name

1,2-oxazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO3/c6-4(7)3-1-5-8-2-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANPIZQMFCWPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CON=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675073
Record name 1,2-Oxazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008139-25-0
Record name 1,2-Oxazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxazole-4-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Isoxazole-4-boronic acid enable the cyanomethylation of aryl halides?

A1: this compound acts as a unique reagent in this reaction. Initially, it undergoes a palladium-catalyzed Suzuki coupling with an aryl halide. [] This forms an aryl-isoxazole intermediate. The presence of a base then triggers the fragmentation of the isoxazole ring, leading to the formation of an aryl-acetonitrile product after deformylation. [] This domino reaction sequence allows for the efficient introduction of a cyanomethyl group onto an aromatic ring.

Q2: Are there any limitations to using this compound in this reaction?

A2: While the research demonstrates the effectiveness of this compound for cyanomethylation, it primarily focuses on aryl bromides as substrates. [] Further investigation is needed to determine the reactivity and compatibility of this reagent with other aryl halides like chlorides or iodides, as well as its potential application in broader synthetic contexts.

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